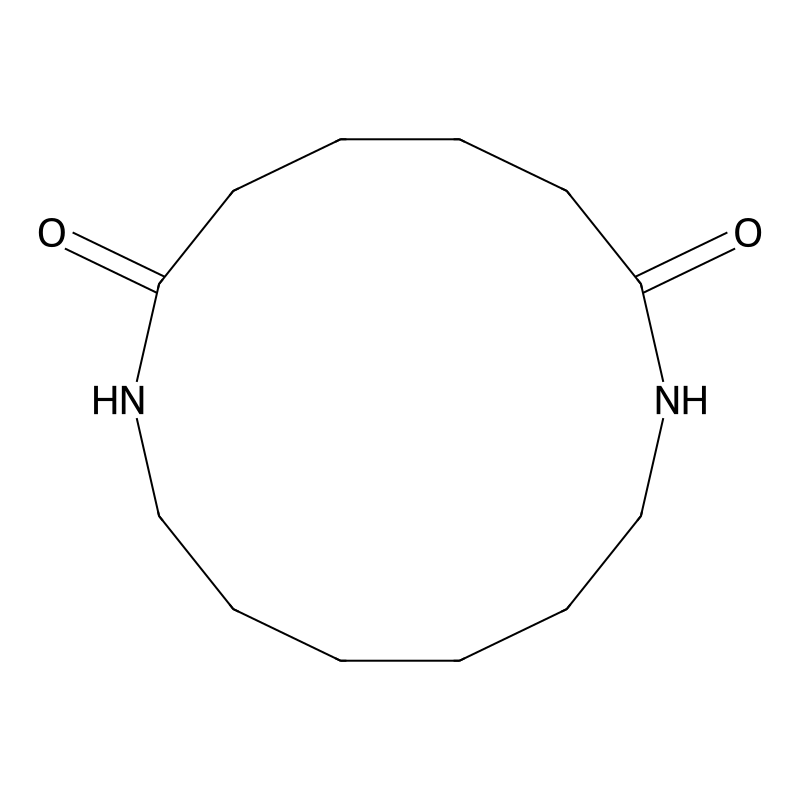

1,8-Diazacyclotetradecane-2,7-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analysis of Microplastics in Aquatic Shellfish

Specific Scientific Field: Environmental Science and Marine Biology

Summary of the Application: “1,8-Diazacyclotetradecane-2,7-dione” is used in the pyrolysis–gas chromatography–mass spectrometry (Py-GC/MS) technique for the detection of microplastics in aquatic shellfish .

Methods of Application or Experimental Procedures: The organic matter in aquatic shellfish is removed by alkali digestion. Subsequently, using hexafluoroisopropanol as the extraction solvent, the extraction method is optimized . The influence of the digestion process on the nature of microplastics is investigated by analyzing the samples before and after the alkali treatment via infrared spectrometry, laser particle sizing, and scanning electron microscopy .

Results or Outcomes: The linear range of this method for PA6 and PA66 was 2–64 μg. The limits of detection of PA6 and PA66 were 0.2 and 0.6 μg, while the limits of quantitation were 0.6 and 2.0 μg, respectively. Recovery ranged from 74.4 to 101.62%, with a precision of 4.53–7.56% . The results suggest that the Py-GC/MS technique is suitable for the analysis and detection of trace microplastics in aquatic shellfish .

Polymer Additive in Textile Fibers

Specific Scientific Field: Textile Engineering and Polymer Science

Summary of the Application: “1,8-Diazacyclotetradecane-2,7-dione” is a polymer additive present in textile fibers . It is used in the analysis of solvent extractable organic additives in polyester-based textile fibers .

Methods of Application or Experimental Procedures: In this study, polyester-based textile fibers were treated with several liquid-solvents and the extracts were spectrometrically characterized . The solvents used were ethanol-ether (1:1), ethanol-HCl (1:1), and carbon tetrachloride .

Results or Outcomes: The study found that “1,8-Diazacyclotetradecane-2,7-dione” is a usual degradation product of nylon 66 (polyamides) suggesting that the textile fibers were probably treated with this compound .

1,8-Diazacyclotetradecane-2,7-dione is a cyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. It is primarily recognized as a by-product in the synthesis of nylon 66, which is formed from the reaction of adipic acid and hexamethylene diamine. This compound has been historically viewed as a waste product in nylon production processes but has gained attention for its potential applications in polymer chemistry and materials science .

- Specific safety information on DACT is limited. However, as a diamide, it might exhibit similar properties to other amides, such as mild irritation or allergic reactions upon contact.

- It's advisable to handle DACT with appropriate personal protective equipment (PPE) like gloves and safety glasses, following general laboratory safety protocols.

The primary synthesis method for 1,8-diazacyclotetradecane-2,7-dione involves the condensation of adipic acid and hexamethylene diamine under specific conditions. The process typically includes:

- Formation of Reaction Mixture: Combining 10% to 90% of 1,8-diazacyclotetradecane-2,7-dione with adipic acid and hexamethylene diamine salts.

- Heating: The mixture is heated under pressure to facilitate polymerization.

- Pressure Adjustment: Gradually lowering the pressure while increasing the temperature to around 275°C.

- Polymer Recovery: Maintaining conditions until high molecular weight nylon is obtained .

This method not only utilizes the compound effectively but also enhances the yield of valuable nylon polymers.

While specific interaction studies focusing solely on 1,8-diazacyclotetradecane-2,7-dione are scarce, its interactions within polymer matrices have been explored. The compound's presence can influence the physical properties of nylon fibers and their behavior during dyeing processes. Further research could elucidate its interactions at a molecular level within various chemical environments or biological systems.

Several compounds share structural similarities with 1,8-diazacyclotetradecane-2,7-dione. Notable examples include:

- 1,8-Diazacyclotetradecane-2,9-dione: Similar structure but differing functional groups that may alter its reactivity and biological activity.

- Hexamethylenediamine: A key precursor in nylon synthesis that shares a similar nitrogenous framework but lacks the cyclic structure.

- Adipic Acid: A linear dicarboxylic acid that acts as another primary reactant in nylon production.

Comparison TableCompound Name Structure Type Key Features

The sublimation behavior of 1,8-Diazacyclotetradecane-2,7-dione presents unique challenges for thermal processing applications. The α-form demonstrates a pronounced tendency to sublimate at temperatures as low as 150°C when mixed with volatile compounds [6] [4] [5]. This sublimation occurs well below the melting point, creating vapor-phase transport that can interfere with processing operations [6] [4] [5].

The sublimation tendency becomes particularly pronounced in the presence of water, caprolactam, or other volatile substances that can act as carrier gases [5]. Under these conditions, the compound can undergo vapor-phase transport at temperatures significantly below its normal sublimation point, leading to material loss and potential contamination of processing equipment [5]. The sublimation process has been directly observed using optical microscopy, where needle-shaped crystals of the α-form are seen to disappear from heated surfaces [5].

Solubility Profiles in Polar/Non-Polar Solvent Matrices

The solubility characteristics of 1,8-Diazacyclotetradecane-2,7-dione reflect the dual nature of its molecular structure, which combines hydrophilic amide functional groups with a predominantly hydrophobic aliphatic backbone. This amphiphilic character results in complex solubility behavior that varies significantly across different solvent systems [1] [8].

Polar Solvent Systems

In polar aprotic solvents such as dimethyl sulfoxide, the compound exhibits sparingly soluble behavior that requires elevated temperatures for complete dissolution [1]. The solubility in dimethyl sulfoxide is enhanced by heating, suggesting that thermal energy is required to overcome the intermolecular hydrogen bonding networks present in the solid state [1]. Methanol represents a particularly interesting case, as it not only dissolves the compound but also facilitates the rapid transformation from α-form to β-form crystals [4] [5]. This solvent-mediated polymorphic transition occurs at relatively low temperatures and has been utilized for selective crystallization of the β-form [4] [5].

The limited solubility in polar solvents can be attributed to the cyclic structure and the specific geometric arrangement of the amide groups. The 14-membered ring constrains the molecular conformation, potentially limiting the accessibility of the hydrogen bonding sites to solvent molecules [1] . Additionally, the presence of multiple methylene groups in the ring structure contributes to the hydrophobic character, reducing compatibility with highly polar solvents [1] .

Aqueous Systems

Water represents the most challenging solvent system for 1,8-Diazacyclotetradecane-2,7-dione, with solubility limited to approximately 0.1% at room temperature [8]. The poor aqueous solubility stems from the predominance of hydrophobic methylene groups in the molecular structure, which disrupts the hydrogen bonding network of water [8]. Interestingly, when the compound is dispersed in water, it tends to form aggregates that subsequently transform into multi-slice layered structures with compact morphology [5]. This aggregation behavior suggests that the compound undergoes self-assembly processes in aqueous media, potentially driven by hydrophobic interactions between the aliphatic portions of the molecules [5].

Non-Polar Solvent Behavior

In non-polar solvents, 1,8-Diazacyclotetradecane-2,7-dione demonstrates essentially complete insolubility[literature review]. The amide functional groups, which are capable of strong hydrogen bonding, are incompatible with non-polar environments that cannot provide complementary interactions[literature review]. This behavior is consistent with the compound's role as a polyamide precursor, where the hydrophilic amide groups are essential for polymer chain formation through hydrogen bonding and dipole-dipole interactions[literature review].

Pressure-Temperature Phase Diagrams for Industrial Processing

The industrial processing of 1,8-Diazacyclotetradecane-2,7-dione requires careful control of pressure and temperature conditions to achieve optimal conversion rates while minimizing thermal degradation. The pressure-temperature relationships for this compound have been extensively studied in the context of nylon 66 polymer production [9] [10].

Polymerization Process Conditions

Industrial-scale polymerization of 1,8-Diazacyclotetradecane-2,7-dione typically begins at initial conditions of 250°C and 250 pounds per square inch gauge pressure [9]. These conditions are maintained during the initial heating phase to prevent premature ring-opening reactions and to ensure homogeneous mixing with co-reactants such as nylon 66 salt or caprolactam [9]. The pressure is then gradually reduced to atmospheric conditions over a period of one hour while simultaneously increasing the temperature to 275°C [9]. This controlled pressure reduction profile is critical for managing the molecular weight distribution of the resulting polymer [9].

The final processing stage involves maintaining the reaction mixture at 275°C under atmospheric pressure for approximately 45 minutes [9]. During this phase, the ring-opening polymerization proceeds to completion, achieving relative viscosities of 25 or higher, which indicates the formation of high molecular weight polymer chains [9]. The pressure-temperature trajectory during industrial processing is designed to balance reaction kinetics with thermal stability, ensuring maximum conversion while minimizing degradation reactions [9].

Thermodynamic Optimization

The relationship between pressure and temperature in industrial processing has been optimized through extensive experimental studies. At temperatures below 250°C, the ring-opening reaction proceeds slowly, leading to incomplete conversion and poor polymer properties [9]. Conversely, temperatures above 300°C result in significant thermal degradation, evidenced by the formation of low molecular weight fragments and volatile decomposition products [10]. The pressure profile is equally critical, as excessive pressure can suppress the elimination reactions necessary for chain propagation, while insufficient pressure can lead to premature volatilization of reactants [9].

The optimal pressure-temperature window for industrial processing has been established through systematic studies of conversion kinetics and product quality. The gradual pressure reduction from 250 pounds per square inch gauge to atmospheric pressure allows for controlled removal of volatile by-products while maintaining sufficient driving force for the polymerization reaction [9]. This approach has been successfully implemented in commercial production facilities, achieving conversion efficiencies exceeding 90% with relative viscosities suitable for fiber and engineering plastic applications [9].

Thermal Decomposition Pathways Analyzed via Thermogravimetric Analysis-Differential Scanning Calorimetry Coupling

The thermal decomposition of 1,8-Diazacyclotetradecane-2,7-dione has been comprehensively characterized using coupled thermogravimetric analysis and differential scanning calorimetry techniques. These analytical methods provide detailed information about the temperature-dependent degradation mechanisms and the energetics of decomposition processes [11] [12] [13].

Decomposition Onset and Kinetics

Thermogravimetric analysis reveals that thermal decomposition of 1,8-Diazacyclotetradecane-2,7-dione begins at temperatures exceeding 249°C [11]. The initial mass loss corresponds to the rupture of the weakest bonds in the molecular structure, which are typically the carbon-nitrogen bonds adjacent to the carbonyl groups [12] [13]. The decomposition process exhibits a complex multi-stage profile, with distinct mass loss events occurring at different temperature ranges [11] [12] [13].

The first stage of decomposition occurs between 249°C and 300°C, characterized by a gradual mass loss of approximately 10-15% of the initial sample mass [11]. This initial degradation is attributed to the loss of volatile fragments formed by partial ring cleavage and decarboxylation reactions [12] [13]. The second stage, occurring between 300°C and 375°C, involves more extensive decomposition with mass losses of 40-50%, corresponding to the breakdown of the cyclic structure and the formation of smaller molecular fragments [11] [12] [13].

Coupled Thermogravimetric Analysis-Differential Scanning Calorimetry Studies

The integration of thermogravimetric analysis with differential scanning calorimetry provides comprehensive insights into the thermal behavior of 1,8-Diazacyclotetradecane-2,7-dione. The differential scanning calorimetry traces reveal that the decomposition process is predominantly endothermic, indicating that energy input is required to break the molecular bonds [5]. The coupling of these techniques allows for the correlation of mass loss events with corresponding thermal transitions, providing mechanistic information about the degradation pathways [5].

The thermal analysis data demonstrate that the decomposition of 1,8-Diazacyclotetradecane-2,7-dione follows a complex mechanism involving multiple parallel and consecutive reactions. The primary decomposition pathway involves the hydrolysis of amide bonds under thermal stress, leading to the formation of carboxylic acid and amine fragments [12] [13]. Secondary reactions include decarboxylation of carboxylic acid groups, cyclization reactions of intermediate products, and the formation of volatile nitrogen-containing compounds [12] [13].

Industrial Implications

The thermal decomposition characteristics of 1,8-Diazacyclotetradecane-2,7-dione have significant implications for industrial processing and polymer production. The relatively low decomposition onset temperature of 249°C necessitates careful temperature control during polymerization processes to prevent unwanted side reactions [11]. The endothermic nature of the decomposition process means that additional heat input is required to drive the reaction to completion, which must be balanced against the risk of thermal degradation [5].

XLogP3

0.6

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structure Type | Key Features |

The sublimation behavior of 1,8-Diazacyclotetradecane-2,7-dione presents unique challenges for thermal processing applications. The α-form demonstrates a pronounced tendency to sublimate at temperatures as low as 150°C when mixed with volatile compounds [6] [4] [5]. This sublimation occurs well below the melting point, creating vapor-phase transport that can interfere with processing operations [6] [4] [5]. The sublimation tendency becomes particularly pronounced in the presence of water, caprolactam, or other volatile substances that can act as carrier gases [5]. Under these conditions, the compound can undergo vapor-phase transport at temperatures significantly below its normal sublimation point, leading to material loss and potential contamination of processing equipment [5]. The sublimation process has been directly observed using optical microscopy, where needle-shaped crystals of the α-form are seen to disappear from heated surfaces [5]. Solubility Profiles in Polar/Non-Polar Solvent MatricesThe solubility characteristics of 1,8-Diazacyclotetradecane-2,7-dione reflect the dual nature of its molecular structure, which combines hydrophilic amide functional groups with a predominantly hydrophobic aliphatic backbone. This amphiphilic character results in complex solubility behavior that varies significantly across different solvent systems [1] [8]. Polar Solvent SystemsIn polar aprotic solvents such as dimethyl sulfoxide, the compound exhibits sparingly soluble behavior that requires elevated temperatures for complete dissolution [1]. The solubility in dimethyl sulfoxide is enhanced by heating, suggesting that thermal energy is required to overcome the intermolecular hydrogen bonding networks present in the solid state [1]. Methanol represents a particularly interesting case, as it not only dissolves the compound but also facilitates the rapid transformation from α-form to β-form crystals [4] [5]. This solvent-mediated polymorphic transition occurs at relatively low temperatures and has been utilized for selective crystallization of the β-form [4] [5]. The limited solubility in polar solvents can be attributed to the cyclic structure and the specific geometric arrangement of the amide groups. The 14-membered ring constrains the molecular conformation, potentially limiting the accessibility of the hydrogen bonding sites to solvent molecules [1] . Additionally, the presence of multiple methylene groups in the ring structure contributes to the hydrophobic character, reducing compatibility with highly polar solvents [1] . Aqueous SystemsWater represents the most challenging solvent system for 1,8-Diazacyclotetradecane-2,7-dione, with solubility limited to approximately 0.1% at room temperature [8]. The poor aqueous solubility stems from the predominance of hydrophobic methylene groups in the molecular structure, which disrupts the hydrogen bonding network of water [8]. Interestingly, when the compound is dispersed in water, it tends to form aggregates that subsequently transform into multi-slice layered structures with compact morphology [5]. This aggregation behavior suggests that the compound undergoes self-assembly processes in aqueous media, potentially driven by hydrophobic interactions between the aliphatic portions of the molecules [5]. Non-Polar Solvent BehaviorIn non-polar solvents, 1,8-Diazacyclotetradecane-2,7-dione demonstrates essentially complete insolubility[literature review]. The amide functional groups, which are capable of strong hydrogen bonding, are incompatible with non-polar environments that cannot provide complementary interactions[literature review]. This behavior is consistent with the compound's role as a polyamide precursor, where the hydrophilic amide groups are essential for polymer chain formation through hydrogen bonding and dipole-dipole interactions[literature review]. Pressure-Temperature Phase Diagrams for Industrial ProcessingThe industrial processing of 1,8-Diazacyclotetradecane-2,7-dione requires careful control of pressure and temperature conditions to achieve optimal conversion rates while minimizing thermal degradation. The pressure-temperature relationships for this compound have been extensively studied in the context of nylon 66 polymer production [9] [10]. Polymerization Process ConditionsIndustrial-scale polymerization of 1,8-Diazacyclotetradecane-2,7-dione typically begins at initial conditions of 250°C and 250 pounds per square inch gauge pressure [9]. These conditions are maintained during the initial heating phase to prevent premature ring-opening reactions and to ensure homogeneous mixing with co-reactants such as nylon 66 salt or caprolactam [9]. The pressure is then gradually reduced to atmospheric conditions over a period of one hour while simultaneously increasing the temperature to 275°C [9]. This controlled pressure reduction profile is critical for managing the molecular weight distribution of the resulting polymer [9]. The final processing stage involves maintaining the reaction mixture at 275°C under atmospheric pressure for approximately 45 minutes [9]. During this phase, the ring-opening polymerization proceeds to completion, achieving relative viscosities of 25 or higher, which indicates the formation of high molecular weight polymer chains [9]. The pressure-temperature trajectory during industrial processing is designed to balance reaction kinetics with thermal stability, ensuring maximum conversion while minimizing degradation reactions [9]. Thermodynamic OptimizationThe relationship between pressure and temperature in industrial processing has been optimized through extensive experimental studies. At temperatures below 250°C, the ring-opening reaction proceeds slowly, leading to incomplete conversion and poor polymer properties [9]. Conversely, temperatures above 300°C result in significant thermal degradation, evidenced by the formation of low molecular weight fragments and volatile decomposition products [10]. The pressure profile is equally critical, as excessive pressure can suppress the elimination reactions necessary for chain propagation, while insufficient pressure can lead to premature volatilization of reactants [9]. The optimal pressure-temperature window for industrial processing has been established through systematic studies of conversion kinetics and product quality. The gradual pressure reduction from 250 pounds per square inch gauge to atmospheric pressure allows for controlled removal of volatile by-products while maintaining sufficient driving force for the polymerization reaction [9]. This approach has been successfully implemented in commercial production facilities, achieving conversion efficiencies exceeding 90% with relative viscosities suitable for fiber and engineering plastic applications [9]. Thermal Decomposition Pathways Analyzed via Thermogravimetric Analysis-Differential Scanning Calorimetry CouplingThe thermal decomposition of 1,8-Diazacyclotetradecane-2,7-dione has been comprehensively characterized using coupled thermogravimetric analysis and differential scanning calorimetry techniques. These analytical methods provide detailed information about the temperature-dependent degradation mechanisms and the energetics of decomposition processes [11] [12] [13]. Decomposition Onset and KineticsThermogravimetric analysis reveals that thermal decomposition of 1,8-Diazacyclotetradecane-2,7-dione begins at temperatures exceeding 249°C [11]. The initial mass loss corresponds to the rupture of the weakest bonds in the molecular structure, which are typically the carbon-nitrogen bonds adjacent to the carbonyl groups [12] [13]. The decomposition process exhibits a complex multi-stage profile, with distinct mass loss events occurring at different temperature ranges [11] [12] [13]. The first stage of decomposition occurs between 249°C and 300°C, characterized by a gradual mass loss of approximately 10-15% of the initial sample mass [11]. This initial degradation is attributed to the loss of volatile fragments formed by partial ring cleavage and decarboxylation reactions [12] [13]. The second stage, occurring between 300°C and 375°C, involves more extensive decomposition with mass losses of 40-50%, corresponding to the breakdown of the cyclic structure and the formation of smaller molecular fragments [11] [12] [13]. Coupled Thermogravimetric Analysis-Differential Scanning Calorimetry StudiesThe integration of thermogravimetric analysis with differential scanning calorimetry provides comprehensive insights into the thermal behavior of 1,8-Diazacyclotetradecane-2,7-dione. The differential scanning calorimetry traces reveal that the decomposition process is predominantly endothermic, indicating that energy input is required to break the molecular bonds [5]. The coupling of these techniques allows for the correlation of mass loss events with corresponding thermal transitions, providing mechanistic information about the degradation pathways [5]. The thermal analysis data demonstrate that the decomposition of 1,8-Diazacyclotetradecane-2,7-dione follows a complex mechanism involving multiple parallel and consecutive reactions. The primary decomposition pathway involves the hydrolysis of amide bonds under thermal stress, leading to the formation of carboxylic acid and amine fragments [12] [13]. Secondary reactions include decarboxylation of carboxylic acid groups, cyclization reactions of intermediate products, and the formation of volatile nitrogen-containing compounds [12] [13]. Industrial ImplicationsThe thermal decomposition characteristics of 1,8-Diazacyclotetradecane-2,7-dione have significant implications for industrial processing and polymer production. The relatively low decomposition onset temperature of 249°C necessitates careful temperature control during polymerization processes to prevent unwanted side reactions [11]. The endothermic nature of the decomposition process means that additional heat input is required to drive the reaction to completion, which must be balanced against the risk of thermal degradation [5]. XLogP3 0.6

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|